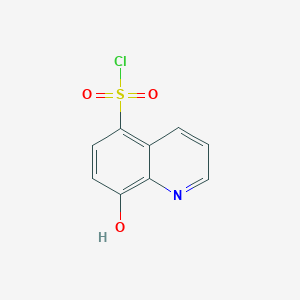

8-hydroxyquinoline-5-sulfonyl Chloride

Description

Properties

IUPAC Name |

8-hydroxyquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(13,14)8-4-3-7(12)9-6(8)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPFQMZVJQUTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403706 | |

| Record name | 8-hydroxyquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64641-92-5 | |

| Record name | 8-hydroxyquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonation of 8-Hydroxyquinoline with Chlorosulfonic Acid

The most common and direct synthetic route to 8-hydroxyquinoline-5-sulfonyl chloride involves the reaction of 8-hydroxyquinoline with chlorosulfonic acid under anhydrous conditions, typically at low temperatures to control reactivity and yield.

- 8-Hydroxyquinoline is placed in an ice bath to maintain low temperature.

- Chlorosulfonic acid is added slowly to the 8-hydroxyquinoline with stirring, often in an inert solvent such as anhydrous acetonitrile.

- The reaction is carried out at or near room temperature to avoid decomposition.

- After completion, the reaction mixture is worked up to isolate the sulfonyl chloride product.

Reaction Conditions and Stoichiometry:

- Molar ratio: 1 mol 8-hydroxyquinoline : ~1 mol chlorosulfonic acid.

- Temperature: 0–25 °C (ice bath to room temperature).

- Solvent: Anhydrous acetonitrile or similar aprotic solvent.

- Reaction time: Several hours until completion.

- The reaction yields this compound with high purity.

- The product is confirmed by spectroscopic methods such as ^1H-NMR, ^13C-NMR, and HR-MS.

- Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid can occur during ionization in mass spectrometry, indicating the compound's sensitivity to moisture.

A study reported using 1.450 g (10 mmol) of 8-hydroxyquinoline reacted with chlorosulfonic acid in ice-cold conditions, yielding the sulfonyl chloride intermediate, which was then further reacted with amines to form sulfonamides.

Industrial-Scale Preparation via Sulfonation and Alkali Fusion of Quinoline Derivatives

Industrial methods often start from quinoline rather than 8-hydroxyquinoline directly. The process involves:

- Sulfonation of quinoline to form quinoline sulfonic acids.

- Alkali fusion (high-temperature reaction with strong bases) to introduce the hydroxy group at position 8 and convert sulfonic acid to sulfonyl chloride.

This method is more complex but cost-effective for large-scale production.

-

- Quinoline is reacted with oleum (fuming sulfuric acid) at controlled temperatures (40–120 °C).

- The sulfonated product is isolated by precipitation in cold water.

-

- The sulfonic acid is fused with strong inorganic alkali (NaOH or KOH) in the presence of catalysts such as methanol, isopropanol, or ethanol.

- Reaction temperatures are maintained between 170–190 °C under pressure (1.4–1.6 MPa) in sealed autoclaves.

- Reaction times range from 7 to 8 hours.

-

- After alkali fusion, the mixture is neutralized to pH ~6.8.

- Cooling and filtration yield 8-hydroxyquinoline derivatives, which can be further processed to sulfonyl chloride.

- This method reduces the requirement for extremely high temperatures and excess alkali compared to older methods.

- It enhances safety and lowers production costs.

- The process is scalable and industrially competitive.

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Oleum (65%) (g) | 250 | 300 | 300 |

| Quinoline (g) | 100 | 125 | 120 |

| Sulfonation Temp (°C) | 60 (max), then 120 | 40 (max), then 115 | 40 (max), then 110 |

| Sulfonation Time (h) | 3 + 3 | 3 + 3 | 3 + 3 |

| Alkali Used | NaOH (40 g) | KOH (57 g) | NaOH (40 g) |

| Catalyst | Methanol (5 ml) | Isopropanol (6 ml) | Ethanol (7 ml) |

| Alkali Fusion Temp (°C) | 180 | 170 | 190 |

| Pressure (MPa) | 1.5 | 1.4 | 1.6 |

| Alkali Fusion Time (h) | 7 | 7 | 8 |

| Product Yield (g) | 31 | 32 | 33 |

Source: Adapted from CN107573284A patent.

Alternative Synthetic Modifications and Derivative Preparations

O-Methylation Followed by Sulfonation:

- 8-Hydroxyquinoline can be methylated at the hydroxy group under anhydrous conditions using sodium hydride in DMF.

- The methylated product (8-methoxyquinoline) is then sulfonated with chlorosulfonic acid to yield 8-methoxyquinoline-5-sulfonyl chloride.

- This intermediate can be further reacted with amines to generate sulfonamide derivatives with varied biological activities.

- O-Methylation: Stoichiometric sodium hydride, anhydrous DMF, room temperature.

- Sulfonation: Chlorosulfonic acid, anhydrous conditions, room temperature.

- Subsequent amination: Anhydrous acetonitrile, triethylamine as HCl scavenger.

This method allows structural diversification and fine-tuning of biological properties of the compounds.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Scale | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Sulfonation | 8-Hydroxyquinoline | Chlorosulfonic acid | 0–25 °C, anhydrous solvent | Laboratory | Simple, high purity product | Sensitive to moisture, costly reagent |

| Industrial Sulfonation + Alkali Fusion | Quinoline | Oleum, NaOH/KOH, alcohol catalysts | 40–190 °C, 1.4–1.6 MPa, 7–8 h | Industrial | Cost-effective, scalable | High temperature, pressure required |

| O-Methylation + Sulfonation | 8-Hydroxyquinoline | NaH, DMF, chlorosulfonic acid | Anhydrous, room temperature | Laboratory | Enables derivative synthesis | Multi-step, requires dry conditions |

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols. These reactions typically proceed under mild conditions with high yields.

Key Reagents and Conditions :

-

Amines : React in anhydrous acetonitrile at room temperature with triethylamine (TEA) as a base .

-

Alcohols/Thiols : Require polar aprotic solvents (e.g., dichloromethane) and catalytic TEA.

Example Reaction :

Reaction with propargylamine yields 8-hydroxyquinoline-5-sulfonamide derivatives.

Procedure :

-

Dissolve 8-HQ-SO₂Cl (1 mmol) in anhydrous CH₃CN.

-

Add propargylamine (4 mmol) and TEA (1.2 mmol).

-

Stir at 25°C for 24 hours.

Outcome :

-

Product : Sulfonamides retaining the quinoline core (Table 1).

Condensation Reactions

8-HQ-SO₂Cl participates in condensation reactions with compounds containing active hydrogen atoms (e.g., enolates, aromatic amines).

Case Study : Reaction with acetylene-containing amines

-

Reagents : Acetylene derivatives (e.g., N-methylpropargylamine).

-

Conditions : DMF/H₂O, CuSO₄·5H₂O, sodium ascorbate (click chemistry conditions) .

-

Challenge : The hydroxyl group in 8-HQ-SO₂Cl chelates copper catalysts, inhibiting triazole formation .

-

Solution : Protect the hydroxyl group via methylation before click reactions .

Coupling Reactions for Hybrid Systems

8-HQ-SO₂Cl serves as a precursor for synthesizing hybrid molecules.

Example : Synthesis of 8-methoxyquinoline-5-sulfonamide-triazole hybrids

-

Methylation : Treat 8-HQ-SO₂Cl with CH₃I/NaH in DMF to yield 8-methoxyquinoline-5-sulfonyl chloride .

-

Sulfonamide Formation : React with propargylamine to form acetylene-terminated sulfonamide .

-

Click Reaction : Couple with azides (e.g., benzyl azide) under Cu(I) catalysis .

Outcome :

Reaction Limitations and Mitigation Strategies

Comparative Reactivity with Analogues

| Compound | Reactivity | Key Difference |

|---|---|---|

| 8-HQ-SO₂Cl | High (electrophilic SO₂Cl) | Hydroxyl group enables chelation |

| 8-Methoxyquinoline-5-SO₂Cl | Moderate | Methoxy group reduces metal binding |

| Quinoline-5-sulfonyl chloride | Low | Lacks hydroxyl/methoxy substituents |

Data Tables

Table 1: Representative Substitution Reactions

Table 2: Reaction Characterization Data

| Product | ¹H NMR (DMSO, δ ppm) | Key Peaks |

|---|---|---|

| 3a | 2.82–2.85 (t, CH), 3.66–3.68 (d, CH₂) | Propargyl protons |

| 3b | 1.45 (s, CH₃), 3.12–3.15 (m, CH) | Methyl and acetylene protons |

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

8-HQ-SO2Cl serves as a reagent for introducing sulfonyl groups into various organic molecules, facilitating the development of new compounds with tailored properties.

Biological Modifications

The compound plays a crucial role in modifying biomolecules such as proteins and peptides, aiding in the study of their structure and function. Its ability to react with nucleophiles makes it valuable in biochemical research.

Medicinal Chemistry

8-HQ-SO2Cl derivatives have shown promise as:

- Antimicrobial Agents : Effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. For example, some derivatives exhibit minimum inhibitory concentration (MIC) values lower than standard antibiotics like ciprofloxacin .

- Anticancer Agents : Studies indicate that derivatives can induce cytotoxicity in various cancer cell lines (e.g., MDA-MB-231, A549) comparable to established chemotherapeutics like cisplatin .

Antimicrobial Activity

A study demonstrated that certain 8-HQ-SO2Cl derivatives had activity levels comparable to isoniazid against mycobacterial strains, suggesting potential for new antimycobacterial agents .

Anticancer Activity

Research involving a library of 120 compounds derived from 8-hydroxyquinoline indicated that some exhibited significant activity against cancer cell lines, influencing critical regulatory proteins involved in apoptosis and cell cycle progression .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 8-hydroxyquinoline-5-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic partner .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functionalization

- 8-Hydroxyquinoline-5-sulfonyl chloride reacts with amines (e.g., prop-2-yn-1-amine) in anhydrous acetonitrile to form sulfonamides, with yields up to 78% . The phenolic -OH group facilitates hydrogen bonding but requires protection (e.g., methylation) to prevent side reactions during derivatization .

- 8-Methoxyquinoline-5-sulfonyl chloride exhibits higher stability due to the methoxy group, enabling efficient synthesis of sulfonamides in a two-fold excess of amines .

- 8-Benzyloxyquinoline-5-sulfonyl chloride demonstrates enhanced solubility in organic solvents (e.g., THF), making it suitable for microwave-assisted cyclization reactions .

Physicochemical and Stability Profiles

- Hydrolysis Sensitivity: this compound undergoes hydrolysis to 8-hydroxyquinoline-5-sulfonic acid during ESI-MS analysis, unlike its methoxy or benzyloxy analogs .

- Storage: Requires storage under argon at 4–8°C due to moisture sensitivity, whereas hydrochloride salts (e.g., isoquinoline-5-sulfonyl chloride hydrochloride) exhibit better stability at RT .

- Lipophilicity : Methoxy and benzyloxy substitutions increase logP values, enhancing blood-brain barrier penetration compared to the polar -OH group .

Biological Activity

8-Hydroxyquinoline-5-sulfonyl chloride (8-HQ-SO2Cl) is a derivative of 8-hydroxyquinoline, a compound recognized for its extensive biological activities. This article delves into the biological activity of 8-HQ-SO2Cl, summarizing key research findings, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure : 8-HQ-SO2Cl features a sulfonyl chloride group attached to the quinoline structure, enhancing its reactivity. The sulfonyl chloride moiety is electrophilic and can form covalent bonds with nucleophiles such as amines and thiols, allowing for modifications of biomolecules like proteins and peptides.

Mechanism of Action : The biological activity of 8-HQ-SO2Cl is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit key enzymes and disrupt cellular processes, which is crucial for its antimicrobial and anticancer effects .

Antimicrobial Activity

Recent studies have demonstrated that 8-HQ-SO2Cl exhibits significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. For instance, derivatives of 8-hydroxyquinoline have been reported to have minimum inhibitory concentration (MIC) values lower than standard antibiotics like ciprofloxacin, indicating strong antibacterial potential .

- Fungal Activity : The compound's derivatives also exhibit antifungal activity comparable to established antifungal agents such as fluconazole .

Anticancer Activity

8-HQ-SO2Cl has been investigated for its anticancer properties:

- Cell Line Studies : Various studies have tested its derivatives against cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and C-32 (melanoma). For instance, one derivative demonstrated significant cytotoxicity with IC50 values comparable to those of cisplatin, a standard chemotherapy drug .

- Mechanistic Insights : The compound influences the expression of critical regulatory proteins involved in cell cycle progression and apoptosis, such as P53 and BAX, which are pivotal in cancer cell survival and proliferation .

Case Studies

- Inhibition Studies : A series of ring-substituted 8-hydroxyquinoline derivatives were synthesized and tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. Some compounds exhibited activities comparable to known inhibitors, highlighting the potential for agricultural applications as well .

- Antimicrobial Screening : In vitro screening against mycobacterial strains revealed that certain derivatives had activity levels on par with isoniazid, a first-line tuberculosis treatment. This suggests the potential for developing new antimycobacterial agents based on the 8-hydroxyquinoline scaffold .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-hydroxyquinoline-5-sulfonyl chloride in laboratory settings?

- Methodology : Synthesis typically involves sulfonation of 8-hydroxyquinoline followed by chlorination. Purification is critical and can be achieved via column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization requires NMR (¹H/¹³C), FTIR (to confirm sulfonyl and chloride functional groups), and elemental analysis .

- Key Considerations : Monitor reaction intermediates using TLC, and ensure anhydrous conditions during chlorination to avoid hydrolysis.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology :

- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion validation and FTIR to identify S=O (1130–1370 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .

- Data Table :

| Technique | Target Signal | Expected Value |

|---|---|---|

| ¹H NMR | Aromatic protons | δ 7.5–8.8 ppm |

| FTIR | S=O stretch | ~1250 cm⁻¹ |

Q. What solvents are compatible with this compound for experimental use?

- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Conduct solubility tests at 25°C with incremental solvent additions. Avoid alcohols due to potential esterification .

- Stability Note : Store solutions in anhydrous conditions to prevent hydrolysis .

Q. How should researchers handle stability challenges during storage?

- Methodology : Store under inert gas (argon) at –20°C in amber vials. Monitor degradation via periodic TLC or NMR. Decomposition products include sulfonic acid derivatives, detectable via LC-MS .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

- Methodology :

- Contradiction Analysis : Cross-validate using XRD for crystalline structure confirmation and isotopic labeling (e.g., ³⁵S) to trace sulfonyl group behavior.

- Case Study : Discrepancies in NMR shifts may arise from solvent polarity; replicate experiments in deuterated DMSO vs. CDCl₃ .

Q. What advanced techniques are recommended for quantifying trace amounts in complex matrices?

- Methodology : Use HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) with a deuterated internal standard. Limit of detection (LOD) can reach 0.1 ng/mL in biological samples. Validate with spike-and-recovery experiments .

Q. How to evaluate the compound’s reactivity in novel catalytic or photochemical applications?

- Methodology :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates under varying pH/temperature.

- DFT Calculations : Model sulfonyl chloride’s electrophilic reactivity using Gaussian software to predict reaction pathways .

Q. What strategies address discrepancies in toxicity data across studies?

- Methodology : Standardize in vitro assays (e.g., MTT for cytotoxicity) using consistent cell lines (e.g., HEK293). Compare results against structurally similar compounds (e.g., 8-hydroxyquinoline derivatives) and reference safety protocols for handling sulfonyl chlorides .

Q. How to design experiments probing the compound’s interaction with biomacromolecules?

- Methodology :

- Fluorescence Quenching : Measure binding constants with bovine serum albumin (BSA) via Stern-Volmer plots.

- Molecular Docking : Use AutoDock Vina to simulate interactions with DNA/protein targets .

Methodological Best Practices

- Data Reproducibility : Adhere to protocols from the Beilstein Journal of Organic Chemistry for experimental reporting, including detailed supplementary materials .

- Peer Review Alignment : Ensure discussion sections contextualize findings against prior work, explicitly addressing contradictions (e.g., divergent catalytic efficiencies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.